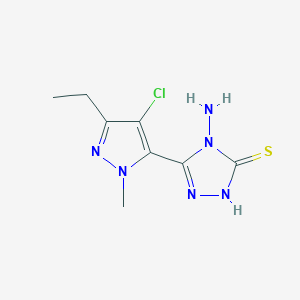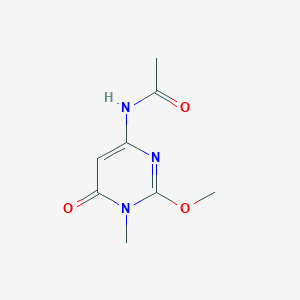
4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of various enzymes and receptors.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, the compound has been found to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways. In agrochemicals, the compound has been shown to disrupt the biosynthesis of essential plant metabolites, leading to herbicidal and insecticidal effects.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, the compound also has some limitations, such as its low solubility and stability, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the identification of the molecular targets and mechanisms of action of the compound. Additionally, the compound can be further explored for its potential applications in other fields, such as catalysis and energy storage.
In conclusion, 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound with promising potential in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new drugs, agrochemicals, and materials with improved efficacy and selectivity.
Synthesemethoden
The synthesis of 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through various methods. One of the widely used methods involves the reaction of 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol with an appropriate alkyl halide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, the compound has been found to exhibit promising antifungal, antiviral, and anticancer activities. In agrochemicals, the compound has been shown to possess potent herbicidal and insecticidal properties. In material science, the compound has been used as a building block for the synthesis of various functional materials.
Eigenschaften
Produktname |
4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
|---|---|
Molekularformel |
C8H11ClN6S |
Molekulargewicht |
258.73 g/mol |
IUPAC-Name |
4-amino-3-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H11ClN6S/c1-3-4-5(9)6(14(2)13-4)7-11-12-8(16)15(7)10/h3,10H2,1-2H3,(H,12,16) |
InChI-Schlüssel |
OJBORRDBVXAOAG-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1Cl)C2=NNC(=S)N2N)C |
Kanonische SMILES |
CCC1=NN(C(=C1Cl)C2=NNC(=S)N2N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)



![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)



![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)
